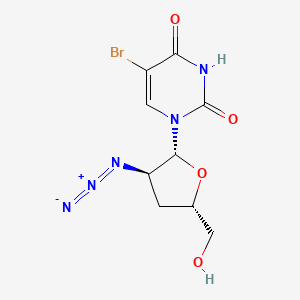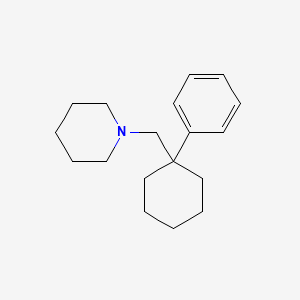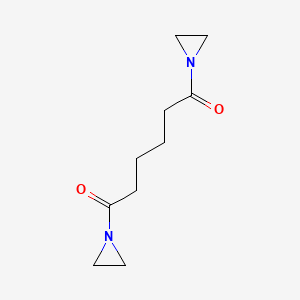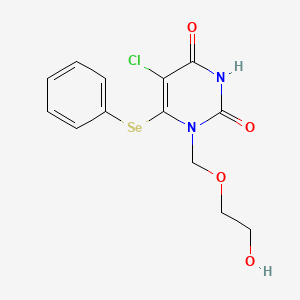
1-((2-Hydroxyethoxy)methyl)-6-(phenylselenenyl)-5-chlorouracil
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((2-Hydroxyethoxy)methyl)-6-(phenylselenenyl)-5-chlorouracil is a synthetic organic compound that belongs to the class of uracil derivatives. This compound is notable for its unique structural features, which include a hydroxyethoxy group, a phenylselenenyl group, and a chlorine atom attached to the uracil ring. These modifications confer distinct chemical and biological properties, making it a subject of interest in various fields of research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-Hydroxyethoxy)methyl)-6-(phenylselenenyl)-5-chlorouracil typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available uracil derivatives.
Introduction of the Chlorine Atom: Chlorination of the uracil ring is achieved using reagents like thionyl chloride or phosphorus oxychloride under controlled conditions.
Attachment of the Phenylselenenyl Group: The phenylselenenyl group is introduced via a nucleophilic substitution reaction, often using phenylselenyl chloride in the presence of a base such as triethylamine.
Addition of the Hydroxyethoxy Group: The final step involves the alkylation of the uracil derivative with 2-chloroethanol in the presence of a base like potassium carbonate to introduce the hydroxyethoxy group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
1-((2-Hydroxyethoxy)methyl)-6-(phenylselenenyl)-5-chlorouracil can undergo various chemical reactions, including:
Oxidation: The phenylselenenyl group can be oxidized to form selenoxide derivatives.
Reduction: The compound can be reduced to remove the phenylselenenyl group, yielding simpler uracil derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to create a variety of derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydride or potassium tert-butoxide.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenylselenenyl group typically yields selenoxide derivatives, while nucleophilic substitution of the chlorine atom can produce a wide range of functionalized uracil derivatives.
科学研究应用
1-((2-Hydroxyethoxy)methyl)-6-(phenylselenenyl)-5-chlorouracil has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of viral infections and cancer.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 1-((2-Hydroxyethoxy)methyl)-6-(phenylselenenyl)-5-chlorouracil involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target viral enzymes or cellular proteins involved in DNA replication and repair.
Pathways Involved: It can interfere with the replication of viral DNA or induce apoptosis in cancer cells by disrupting key signaling pathways.
相似化合物的比较
Similar Compounds
5-Fluorouracil: A well-known uracil derivative used in cancer treatment.
6-Mercaptopurine: Another nucleobase analog with anticancer properties.
Acyclovir: An antiviral drug that targets viral DNA polymerase.
Uniqueness
1-((2-Hydroxyethoxy)methyl)-6-(phenylselenenyl)-5-chlorouracil is unique due to the presence of the phenylselenenyl group, which imparts distinct chemical reactivity and biological activity compared to other uracil derivatives. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
属性
CAS 编号 |
136632-05-8 |
|---|---|
分子式 |
C13H13ClN2O4Se |
分子量 |
375.68 g/mol |
IUPAC 名称 |
5-chloro-1-(2-hydroxyethoxymethyl)-6-phenylselanylpyrimidine-2,4-dione |
InChI |
InChI=1S/C13H13ClN2O4Se/c14-10-11(18)15-13(19)16(8-20-7-6-17)12(10)21-9-4-2-1-3-5-9/h1-5,17H,6-8H2,(H,15,18,19) |
InChI 键 |
OZRCGWMZQRHJED-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)[Se]C2=C(C(=O)NC(=O)N2COCCO)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



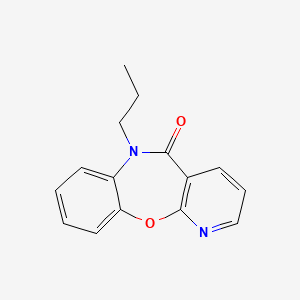

methanone](/img/structure/B12802724.png)
